3-Chloro-4-ethylthio-1,2,5-thiadiazole
Description
Properties
Molecular Formula |
C4H5ClN2S2 |
|---|---|
Molecular Weight |
180.7 g/mol |
IUPAC Name |
3-chloro-4-ethylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C4H5ClN2S2/c1-2-8-4-3(5)6-9-7-4/h2H2,1H3 |
InChI Key |
LXLKYYUEMFRXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NSN=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 1,3,4-thiadiazoles, including 3-Chloro-4-ethylthio-1,2,5-thiadiazole, have shown promise as antitumor agents. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia. For instance, a study demonstrated that certain thiadiazole derivatives inhibited the Abl protein kinase with notable efficacy, suggesting potential for further development as selective anticancer therapies .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their broad spectrum of antimicrobial activities. Studies have reported that compounds within this class exhibit significant antibacterial and antifungal properties. The structural characteristics of this compound contribute to its ability to interact with biological targets effectively, making it a candidate for further exploration in the treatment of infections caused by resistant pathogens .
Enzyme Inhibition
Investigations into the interactions of this compound with biological enzymes have revealed its potential as an inhibitor of specific enzyme activities. Notably, its binding affinity to thiol groups suggests it may modulate enzyme activity related to histone deacetylases and other critical pathways involved in disease progression.
Synthetic Applications
Building Block in Organic Synthesis
The compound serves as a scaffold for the synthesis of various bioactive molecules. Its reactivity allows it to participate in nucleophilic substitution reactions with amines and thiols, facilitating the development of new chemical entities with tailored biological activities .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science. Its unique properties may allow it to be utilized in the development of polymers and coatings. For example, similar thiadiazole derivatives have been explored as solvents for polymer processing and as components in fire-retardant materials .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparative analysis with structurally related compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-morpholino-1,2,5-thiadiazole | Contains a morpholino group instead | Potentially different biological activity |
| 3-Chloro-4-methoxy-1,2,5-thiadiazole | Has a methoxy group | Different reactivity due to methoxy substituent |
| 4-(Pyridin-3-YL)-1,2,5-thiadiazole | Lacks chlorine substituent | May exhibit different pharmacological properties |
This table highlights how variations in substituents can influence the biological activity and reactivity of thiadiazole derivatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 3-Chloro-4-Substituted-1,2,5-Thiadiazoles
Reactivity and Electronic Effects
- Morpholino Derivative: The morpholino group (a tertiary amine) introduces electron-donating effects, enhancing nucleophilic substitution at position 3. This property is exploited in Timolol synthesis, where the chlorine atom is displaced by epichlorohydrin derivatives .
- Ethylthio vs. Its sulfur atom may also participate in redox reactions or coordinate with metals, unlike the morpholino group.
- Aromatic substituents (e.g., 3-pyridyl or phenyl) enable π-π interactions, useful in drug design for target binding .
Key Research Findings
- Thermal Stability: The morpholino derivative exhibits a melting point of 46°C, making it suitable for controlled synthetic reactions . In contrast, cyano-substituted analogues are liquid at room temperature, limiting their use in solid-phase synthesis .
- Biological Activity: Morpholino and pyridyl derivatives show higher bioactivity compared to alkyl-substituted analogues, attributed to their ability to form hydrogen bonds or aromatic interactions with biological targets .
- Catalytic Utility : Ethylthio and phenyl groups enhance catalytic activity in palladium-mediated cross-coupling reactions, facilitating C-C bond formation in complex molecule synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-4-ethylthio-1,2,5-thiadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, substituting the chlorine atom in 3-chloro-1,2,5-thiadiazole derivatives with ethylthio groups using NaSEt or similar thiolate nucleophiles in anhydrous solvents (e.g., DMF or THF) under inert atmosphere. Optimization includes controlling temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of thiol to thiadiazole). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
- Methodology : Use a combination of 1H/13C NMR , FT-IR , and HRMS . Key NMR signals include:
- 1H NMR (CDCl3) : δ 1.35–1.40 (t, J = 7.2 Hz, -CH2CH3), δ 3.25–3.30 (q, J = 7.2 Hz, -SCH2-), δ 7.85–8.00 (s, thiadiazole ring protons).
- 13C NMR : δ 12.5 (-CH2CH3), δ 35.8 (-SCH2-), δ 140–155 (thiadiazole carbons).
- FT-IR : Peaks at 680–700 cm⁻¹ (C-S stretching) and 1520–1560 cm⁻¹ (C=N/C-S vibrations). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What solvent systems are suitable for recrystallizing this compound, and how does solvent choice affect crystal morphology?
- Methodology : Recrystallization from chloroform/dichloromethane (4:1 v/v) at 4°C yields needle-like crystals. Polar aprotic solvents (e.g., DMSO) may induce solvate formation, complicating purity. Solvent polarity directly impacts crystal packing, with non-polar solvents favoring denser lattices .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., -NO2, -CN, -NH2) at the 4-position influence the tautomeric equilibrium of 3-hydroxy-1,2,5-thiadiazole derivatives?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze tautomer stability. Electron-withdrawing groups (e.g., -CN) stabilize the NH tautomer by delocalizing negative charge on N2 and N5 atoms, while electron-donating groups (e.g., -NH2) favor the OH tautomer via intramolecular hydrogen bonding. Solvent effects (PCM model) further modulate equilibrium: polar solvents stabilize NH forms by 5–10 kcal/mol due to dipole interactions .
Q. What strategies resolve contradictions in NMR data for this compound, such as unexpected splitting or missing signals?
- Methodology :
- Dynamic effects : Rotameric equilibria of the ethylthio group cause signal broadening. Use variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to coalesce split signals.
- Trace impurities : Employ preparative HPLC (C18 column, acetonitrile/water) to isolate pure fractions.
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3CD2S-) to simplify splitting patterns .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Calculate Frontier Molecular Orbitals (FMOs) to identify reactive sites. The LUMO (-1.5 to -2.0 eV) localizes on the thiadiazole ring, making C4 susceptible to nucleophilic attack. NBO analysis reveals charge distribution: C4 (δ+0.25) and S1 (δ-0.35) act as electrophilic centers. Validate predictions with experimental coupling studies using Pd(PPh3)4 and arylboronic acids in THF/Na2CO3 .
Q. What are the challenges in synthesizing and purifying this compound intermediates for pharmaceutical applications (e.g., β-blockers like Timolol)?
- Methodology : Key issues include:
- Byproduct formation : Minimize dimerization (e.g., bis-thiadiazoles) via low-temperature (-10°C) reactions.
- Hydrolysis sensitivity : Protect the thioether group during downstream amination using Boc-anhydride.
- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. How do solvent polarity and substituents affect the UV-Vis absorption spectra of this compound derivatives?
- Methodology : Record spectra in solvents of varying polarity (cyclohexane → DMSO). Electron-withdrawing groups redshift λmax (250 → 290 nm) due to enhanced π→π* transitions. Solvent-induced shifts (Δλ = 15–20 nm) correlate with Kamlet-Taft parameters (π* polarity). Use TD-DFT to simulate spectra and assign transitions .
Key Notes
- Synthetic Caution : Avoid prolonged exposure to moisture to prevent hydrolysis of the thioether group.
- Spectroscopic Pitfalls : Overlapping NMR signals may require 2D techniques (COSY, HSQC) for unambiguous assignment.
- Computational Validation : Always cross-check DFT results with experimental data (e.g., X-ray, IR) to ensure accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
